
4-ブロモ-1-エチル-5-メチル-1H-ピラゾール-3-カルボン酸
概要
説明
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethyl, and methyl groups
科学的研究の応用
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe in biological studies to investigate enzyme activities or cellular processes.
作用機序
Mode of Action
The mode of action of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid .
生化学分析
Biochemical Properties
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with D-amino acid oxidase, an enzyme involved in the oxidative deamination of D-amino acids . The interaction between 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid and D-amino acid oxidase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving D-amino acids.
Cellular Effects
The effects of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing its substrate . This inhibition results in a decrease in the production of reactive oxygen species and other metabolic byproducts. Furthermore, 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can lead to sustained inhibition of enzyme activity and persistent changes in cellular function.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is involved in various metabolic pathways, particularly those related to amino acid metabolism. This compound interacts with enzymes such as D-amino acid oxidase, affecting the metabolism of D-amino acids and the production of metabolic byproducts . Additionally, it can influence the levels of metabolites and the overall metabolic flux, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can bind to proteins and other biomolecules, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The localization of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid within the cell can affect its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Ethylation and Methylation: The ethyl and methyl groups can be introduced via alkylation reactions using ethyl bromide and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): for bromination.
Ethyl bromide and methyl iodide: for alkylation.
Palladium catalysts: for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .
類似化合物との比較
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Lacks the bromine and ethyl groups but shares the pyrazole core.
Uniqueness
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of substituents, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
4-bromo-1-ethyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-10-4(2)5(8)6(9-10)7(11)12/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUVIHWYWSLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1411911.png)
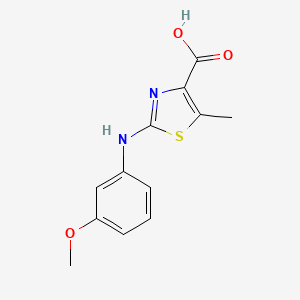
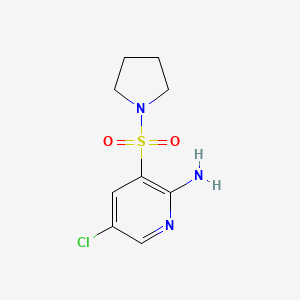

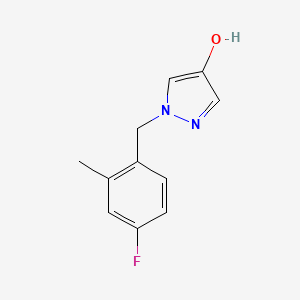
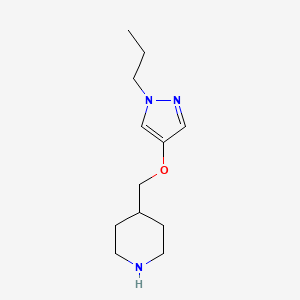
![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)


amine](/img/structure/B1411925.png)
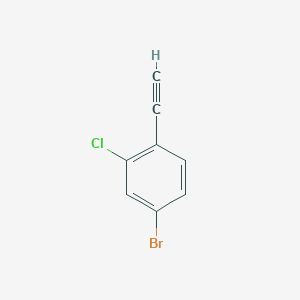


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B1411933.png)
